3-[(4-TERT-BUTYLPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOIC ACID
Overview
Description
3-[(4-TERT-BUTYLPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOIC ACID is an organic compound that features a complex structure with both aromatic and aliphatic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-TERT-BUTYLPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOIC ACID typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form 4-tert-butylbenzoyl chloride. This intermediate is then reacted with 4-methoxyaniline to produce 4-tert-butyl-N-(4-methoxyphenyl)benzamide. The final step involves the reaction of this intermediate with a suitable propanoic acid derivative under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(4-TERT-BUTYLPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOIC ACID can undergo various chemical reactions, including:
Oxidation: The aromatic rings can be oxidized under strong oxidative conditions.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[(4-TERT-BUTYLPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-TERT-BUTYLPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- 4-tert-butylbenzoic acid
- 4-methoxyaniline
- 4-tert-butyl-N-(4-methoxyphenyl)benzamide
Uniqueness
3-[(4-TERT-BUTYLPHENYL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOIC ACID is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to interact with molecular targets in a distinct manner compared to similar compounds, potentially leading to different biological and chemical properties.
Properties
IUPAC Name |
3-[(4-tert-butylbenzoyl)amino]-3-(4-methoxyphenyl)propanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-21(2,3)16-9-5-15(6-10-16)20(25)22-18(13-19(23)24)14-7-11-17(26-4)12-8-14/h5-12,18H,13H2,1-4H3,(H,22,25)(H,23,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIVPRQXGXGQRA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(CC(=O)O)C2=CC=C(C=C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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